molecular formula C11H12N4O2 B11810085 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B11810085
M. Wt: 232.24 g/mol
InChI Key: NFJNYTLRGFKDMF-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a novel heterocyclic compound of significant interest in medicinal chemistry and neuropharmacology research. This molecule features a complex triazolopyridine scaffold fused with a pyrrolidine ring, a structure often associated with high affinity for central nervous system (CNS) targets. The compound has been identified in patent literature as a key intermediate or potential ligand with activity at the mu-opioid receptor (MOR) Source . Its primary research value lies in its potential as a chemical tool for studying the MOR and for the development of new analgesic agents with modified signaling profiles, such as those exhibiting G protein pathway bias, which may lead to pain relief with reduced side effects like respiratory depression and addiction liability Source . Researchers utilize this carboxylic acid functionalized compound for further derivatization, particularly in the synthesis of amide and peptide conjugates aimed at enhancing blood-brain barrier permeability and receptor selectivity. As a research chemical, it is strictly for use in vitro and in vivo preclinical studies to elucidate opioid receptor signaling mechanisms and to advance the discovery of next-generation therapeutics for pain management and substance use disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C11H12N4O2/c16-11(17)8-1-2-9-13-14-10(15(9)6-8)7-3-4-12-5-7/h1-2,6-7,12H,3-5H2,(H,16,17)

InChI Key

NFJNYTLRGFKDMF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NN=C3N2C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazinylpyridines

The foundational step in triazolo[4,3-a]pyridine synthesis involves cyclocondensation between 2-hydrazinylpyridines and carbonyl-containing reagents. As demonstrated intriazolo[4,3-a]pyridine-3-carboxylic acid syntheses (PMC), ethyl 2-oxoacetate reacts with 5-substituted 2-hydrazinylpyridines (e.g., 32a–e ) under PhI(OAc)₂-mediated conditions to form triazolo[4,3-a]pyridine-3-carboxylic acids (33a–e ). Adapting this method for 6-carboxylic acid derivatives would require introducing a carboxyl group at the pyridine’s 5-position prior to cyclization.

Table 1: Representative Cyclocondensation Conditions

Starting MaterialReagentCatalystYield (%)
2-Hydrazinyl-5-methylpyridineEthyl 2-oxoacetatePhI(OAc)₂78
2-Hydrazinyl-5-bromopyridineDiethyl oxalateCu(OAc)₂65

Ultrasound-Assisted Ring Closure

The CN103613594A patent discloses an efficient ultrasound-assisted method for triazolopyridines using POCl₃ as both solvent and cyclization agent. For example, 2-hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids under ultrasonic irradiation (80–150°C, 3 h) to yield triazolo[4,3-a]pyridines in 35–70% yields. Implementing this approach for the target compound would require:

  • Hydrazine precursor : 2-hydrazinylpyridine-6-carboxylic acid (or protected ester).

  • Carbonyl component : Pyrrolidin-3-yl ketone or aldehyde.

Functionalization at the 3-Position: Introducing Pyrrolidin-3-yl

Direct Substitution During Cyclization

Incorporating the pyrrolidin-3-yl group during triazole ring formation remains underexplored. The PMC study’s amide coupling strategy for attaching piperidine rings (e.g., compounds 34–43 ) suggests that pre-functionalized carboxylic acids could be used. For instance, coupling pyrrolidin-3-ylacetic acid with a hydrazinylpyridine-6-carboxylate ester prior to cyclization might yield the desired substituent.

Post-Cyclization Modifications

Late-stage functionalization via cross-coupling reactions offers flexibility. The PMC paper describes Pd-catalyzed Suzuki couplings to introduce aryl groups into tetrahydropyridine intermediates (e.g., 57→59 ). Applying this to the target molecule:

  • Intermediate : 3-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid.

  • Coupling partner : Pyrrolidin-3-ylboronic acid or pinacol ester.

Table 2: Palladium-Catalyzed Coupling Optimization

CatalystLigandBaseYield (%)
Pd(OAc)₂XPhosCs₂CO₃62
PdCl₂(dppf)SPhosK₃PO₄58

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The pyrrolidin-3-yl group’s protons typically appear as multiplets between δ 2.5–3.5 ppm, while the triazole proton resonates near δ 8.8–9.0 ppm.

  • LC-MS : Expected molecular ion [M+H]⁺ = 289.3 (C₁₂H₁₄N₄O₂).

Purity Assessment

HPLC methods using C18 columns (ACN/H₂O + 0.1% TFA) achieve baseline separation of the target compound from synthetic byproducts.

Chemical Reactions Analysis

Carboxylic Acid Functionalization Reactions

The carboxylic acid group undergoes standard derivatization reactions, enabling modifications critical for pharmacological optimization:

Reaction Type Reagents/Conditions Product Yield Source
Amide FormationHBTU, DIPEA, DMF, room temperatureCorresponding amide derivatives72-85%
EsterificationSOCl₂/MeOH, refluxMethyl ester analog68%
DecarboxylationCuO, quinoline, 180°C3-(Pyrrolidin-3-yl)- triazolo[4,3-a]pyridine41%

Key findings:

  • Amidation with piperidine or isopropylamine intermediates produces bioactive analogs targeting kinases (e.g., c-Met inhibitors) .

  • Decarboxylation under thermal conditions simplifies the core structure for further functionalization.

Pyrrolidine Ring Modifications

The pyrrolidin-3-yl group participates in stereoselective transformations:

Reaction Type Reagents/Conditions Product Yield Source
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylpyrrolidine derivative63%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C→RTN-Acetylpyrrolidine analog78%
Ring-OpeningH₂O₂, HCl, 100°CLinear amine intermediate55%

Key findings:

  • N-Alkylation enhances lipid solubility, improving blood-brain barrier penetration in anticonvulsant analogs .

  • Acylation stabilizes the pyrrolidine ring against metabolic oxidation.

Triazolo-Pyridine Core Reactivity

The triazolo[4,3-a]pyridine system engages in electrophilic and cycloaddition reactions:

Reaction Type Reagents/Conditions Product Yield Source
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°C8-Nitro derivative52%
Huisgen CycloadditionCuI, NaN₃, DMF, 80°CTriazole-fused polycyclic system66%
Metal CoordinationPd(OAc)₂, PPh₃, K₂CO₃, DMEPalladium complex for catalytic applications89%

Key findings:

  • Nitration at the 8-position increases electron deficiency, enhancing interactions with kinase ATP-binding pockets .

  • Palladium complexes show utility in Suzuki-Miyaura cross-coupling for structural diversification .

Stability Under Reactive Conditions

Critical stability data inform synthetic strategy design:

Condition Observation Degradation Source
Aqueous acid (1M HCl, RT)Pyrrolidine N-protonation<5% in 24h
Aqueous base (1M NaOH, RT)Carboxylic acid deprotonationNo degradation
UV light (254 nm, 48h)Triazole ring photooxidation22%

Pharmacologically Relevant Derivatives

Selected derivatives demonstrate structure-activity relationship (SAR) trends:

Derivative Biological Activity IC₅₀/ED₅₀ Source
Methyl ester analogc-Met kinase inhibition0.98 µM (A549)
N-AcetylpyrrolidineAnticonvulsant (MES test)19.7 mg/kg
8-Nitro-triazolo-pyridineVEGFR-2 inhibition0.026 µM

This compound’s reactivity profile enables rational design of derivatives with optimized pharmacokinetic and target-binding properties. Recent studies emphasize microwave-assisted amidation and transition-metal-catalyzed cross-couplings as high-efficiency strategies for analog synthesis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid as an anticancer agent. Its mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study: Inhibition of Kinases

In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells. For example, a related triazolo-pyridine compound showed an IC50 value of 0.05 µM against MCF-7 breast cancer cells, indicating strong anticancer properties .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in conditions like arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity

CompoundModel UsedIC50 (µM)Remarks
Triazolo Compound ACarrageenan-induced edema20Significant reduction in inflammation
Triazolo Compound BLPS-induced inflammation in macrophages15Inhibition of TNF-alpha production

These findings suggest that compounds based on the triazolo structure can effectively reduce inflammation and may serve as therapeutic agents in inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of related triazolo compounds resulted in improved cognitive performance and reduced amyloid plaque formation. The observed IC50 for MAO-B inhibition was reported at approximately 0.013 µM .

Antimicrobial Activity

The antimicrobial properties of 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid have also been explored.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
Escherichia coli64 µg/mLModerate activity against Gram-negative bacteria

These results indicate potential applications in treating bacterial infections .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been optimized for better yield and biological activity. Various synthetic routes have been explored, including:

  • Cyclization reactions involving pyrrolidine and triazole precursors.
  • Functionalization at different positions on the triazole ring to enhance activity against specific biological targets.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which play crucial roles in cancer cell proliferation and angiogenesis . The compound binds to these kinases, blocking their activity and leading to the inhibition of downstream signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity (LogP) :

  • Methyl and pyrrolidinyl groups (LogP < 1) enhance aqueous solubility, making them suitable for CNS or renal targets.
  • Aromatic substituents (phenyl, 4-fluorophenyl) increase LogP significantly, favoring membrane penetration and kinase inhibition .

Biological Implications: The pyrrolidinyl group introduces a secondary amine, enabling salt formation (improved bioavailability) and hydrogen bonding with targets like GPCRs or ion channels.

Synthetic Routes :

  • Triazolo[4,3-a]pyridine-6-carboxylic acids are typically synthesized via:

Condensation of ethyl 2-oxoacetate with substituted pyridine hydrazines.

PhI(OAc)₂-mediated cyclization to form the triazole ring .

  • Substituents at position 3 are introduced via nucleophilic substitution or coupling reactions.

Biological Activity

3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 1422061-92-4) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C15H19N5O3
  • Molecular Weight : 317.34 g/mol
  • Structure : The compound features a pyrrolidine ring attached to a triazolo-pyridine framework, which is known for various pharmacological activities.

Research indicates that compounds containing the [1,2,4]triazolo structure often exhibit interactions with various biological targets, including kinases and receptors. The pyrrolidine moiety may enhance bioavailability and receptor binding affinity.

Inhibitory Effects

Studies have demonstrated that derivatives of triazolo[4,3-a]pyridine compounds can act as inhibitors for several key enzymes and pathways:

  • p38 MAP Kinase Inhibition : A study highlighted that similar triazolo compounds could inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell signaling pathways .
  • VEGFR Inhibition : Compounds within this class have shown potential as dual inhibitors of vascular endothelial growth factor receptor (VEGFR) and c-Met pathways, which are critical in cancer progression and angiogenesis .

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory properties of related triazolo derivatives. The findings indicated significant reduction in inflammatory markers in vivo models when treated with these compounds. The mechanism was attributed to the inhibition of NF-kB signaling pathways .

Case Study 2: Anticancer Properties

Another investigation into the anticancer effects of triazolo derivatives found that they exhibited cytotoxicity against various cancer cell lines. The compounds induced apoptosis through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents .

Research Findings

StudyFindings
Inhibition of p38 MAPK by triazolo derivatives with potential anti-inflammatory effects.
Dual inhibition of VEGFR and c-Met pathways leading to reduced tumor growth in xenograft models.
Induction of apoptosis in cancer cell lines through caspase activation.

Synthesis Methods

The synthesis of 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has been achieved through various methods including microwave-assisted synthesis and traditional organic reactions involving hydrazine derivatives and pyridine precursors. These methods ensure high yields and purity suitable for biological evaluations .

Q & A

Q. How are crystalline salt forms engineered to enhance bioavailability?

  • Methodological Answer :
  • Salt Screening : Co-crystallizes with counterions (e.g., HCl, sodium) via solvent evaporation. Hydrochloride salts improve aqueous solubility (2.5× vs. free acid) .
  • PXRD/TGA : Confirms polymorph stability (melting point >200°C) and absence of hydrate formation .

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